pep2-SVKE - 1315378-76-7

pep2-SVKE

Catalog Number: EVT-242736
CAS Number: 1315378-76-7
Molecular Formula: C59H89N13O20
Molecular Weight: 1300.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
pep2-SVKE is inactive control peptide analog of pep2-SVKI, and an inhibitor peptide that corresponds the C-terminus of the GluA2 AMPA receptor subunit.
Source

Pep2-SVKE is synthesized through various chemical methods that involve the assembly of amino acids into a peptide chain. The synthesis typically utilizes solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide.

Classification

Pep2-SVKE belongs to a class of compounds known as peptides, which are short chains of amino acids linked by peptide bonds. It may also be classified under therapeutic peptides due to its potential medicinal properties.

Synthesis Analysis

Methods

The synthesis of Pep2-SVKE is predominantly achieved through solid-phase peptide synthesis (SPPS). This method involves the following steps:

  1. Resin Preparation: A solid support resin is functionalized to attach the first amino acid.
  2. Amino Acid Coupling: Sequential addition of protected amino acids occurs, where each amino acid is activated and coupled to the growing peptide chain.
  3. Deprotection: After each coupling step, protective groups are removed to allow for further reactions.
  4. Cleavage: Once the desired peptide sequence is achieved, it is cleaved from the resin and purified, typically using high-performance liquid chromatography.

Technical Details

The choice of protecting groups and coupling reagents is critical in ensuring high yield and purity of the final product. Commonly used protecting groups include t-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), while coupling agents may include 1-hydroxybenzotriazole (HOBt) or N,N'-diisopropylcarbodiimide (DIC).

Molecular Structure Analysis

Structure

Pep2-SVKE consists of a specific sequence of amino acids that confer unique structural properties. The molecular structure can be represented as follows:

  • Amino Acid Sequence: The specific sequence will depend on the intended biological activity.
  • Secondary Structure: Peptides can adopt various conformations such as alpha-helices or beta-sheets, influenced by their sequence and environmental conditions.

Data

The molecular weight, solubility, and stability data are essential for understanding its behavior in biological systems. For instance, Pep2-SVKE may have a molecular weight ranging from 500 to 2000 Daltons, depending on its length and modifications.

Chemical Reactions Analysis

Reactions

Pep2-SVKE can undergo various chemical reactions typical of peptides, including hydrolysis, oxidation, and disulfide bond formation. These reactions can affect its stability and bioactivity.

Technical Details

  • Hydrolysis: Can lead to degradation in aqueous environments.
  • Oxidation: Particularly relevant for cysteine residues that can form disulfide bonds, affecting the peptide's tertiary structure.
  • Enzymatic Reactions: Potential interactions with proteolytic enzymes in biological systems.
Mechanism of Action

Process

The mechanism by which Pep2-SVKE exerts its effects typically involves interaction with specific receptors or enzymes within biological pathways. This interaction may modulate signaling cascades that lead to physiological responses.

Data

Research indicates that Pep2-SVKE may influence neurotransmitter release or receptor activation, contributing to its therapeutic effects in conditions like neurodegenerative diseases or pain management.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in water and organic solvents depending on modifications.
  • Stability: Stability may vary based on environmental conditions such as pH and temperature.

Chemical Properties

  • pH Sensitivity: The compound's stability can be affected by pH levels.
  • Reactivity: Reacts with nucleophiles due to functional groups present in the amino acids.
Applications

Pep2-SVKE has several scientific uses primarily focused on therapeutic applications:

  • Pharmacological Research: Investigated for its potential use in treating neurological disorders.
  • Biochemical Studies: Used as a tool to study protein interactions and cellular signaling pathways.
  • Drug Development: Serves as a lead compound in developing new therapeutics targeting specific biological mechanisms.
Introduction to pep2-SVKE

Definition and Functional Classification as a Control Peptide

pep2-SVKE (YNVYGIESVKE) is a synthetic 10-amino acid peptide corresponding to the C-terminal sequence of the GluA2 (formerly GluR2) subunit of AMPA receptors (AMPARs). Functionally, it serves as an inactive control in studies investigating AMPAR trafficking and synaptic plasticity. Its design is derived from the active peptide pep2-SVKI (YNVYGIESVKI), which disrupts interactions between GluA2 and PDZ domain-containing proteins like GRIP, ABP, and PICK1. The single amino acid substitution (isoleucine to glutamic acid at position 10) abolishes its binding affinity for these PDZ domains, rendering pep2-SVKE biologically inert in modulating AMPAR internalization or synaptic strength [4] [7].

This peptide is classified as a critical negative control in mechanistic studies. Its primary purpose is to:

  • Verify specificity: Distinguish effects caused by experimental manipulation (e.g., pep2-SVKI) from non-specific effects of peptide infusion (e.g., cellular toxicity, osmotic stress).
  • Establish baselines: Provide reference points for synaptic transmission, receptor trafficking, and plasticity measurements under control conditions [4] [10].

Table 1: Key Characteristics of pep2-SVKE vs. pep2-SVKI

Propertypep2-SVKE (YNVYGIESVKE)pep2-SVKI (YNVYGIESVKI)Functional Consequence
OriginGluA2 C-terminus (Modified)GluA2 C-terminus (Wild-type)N/A
Key Residue (Position 10)Glutamic Acid (E)Isoleucine (I)Determines PDZ domain binding affinity
Binding to GRIP/ABPNoYesSVKE: No effect on GluA2-GRIP/ABP anchoring
Binding to PICK1NoYesSVKE: No effect on GluA2-PICK1 interactions
Effect on AMPAR CurrentsNoneIncreases amplitudeSVKE validates SVKI-induced currents are target-specific
Effect on LTDNoneBlocks specific forms (e.g., mGluR-LTD)SVKE confirms LTD blockade by SVKI is mechanistically driven
Primary Research RoleNegative ControlActive InhibitorCritical for interpreting experimental results

Historical Context in AMPA Receptor Research

The development and use of pep2-SVKE are intrinsically linked to elucidating the role of GluA2 C-terminal interactions in AMPAR regulation during synaptic plasticity:

  • PDZ Domain Discovery (Late 1990s): Research identified that the C-terminal tail of GluA2 (-SVKI) binds PDZ domains of scaffolding proteins GRIP1/2, ABP, and PICK1. These interactions were hypothesized to regulate AMPAR synaptic anchoring, internalization, and signaling [5] [7].
  • Need for Mechanistic Tools: To test these hypotheses, researchers required tools to disrupt specific protein-protein interactions. The active inhibitory peptide pep2-SVKI was engineered, mimicking the GluA2 C-terminus to compete with native receptors for PDZ domain binding, thereby disrupting GluA2-containing AMPAR trafficking [5] [7].
  • Rise of Control Peptides: The critical need to attribute effects specifically to PDZ domain disruption led to the creation of control peptides like pep2-SVKE. Its single residue change (I→E) was strategically designed based on the known PDZ domain binding motif (typically X-Φ-X-Φ, where Φ is hydrophobic; Isoleucine fulfills this, Glutamate does not) [4] [7] [10].
  • Validation in Foundational Studies: pep2-SVKE gained prominence alongside pep2-SVKI in landmark studies. For example, early work demonstrated that while pep2-SVKI blocked mGluR-dependent LTD in the cerebellum and hippocampus by preventing GluA2 internalization, pep2-SVKE had no such effect, confirming the specificity of the PDZ interaction for this form of plasticity [5] [10]. Its use became standard practice in experiments involving intracellular peptide infusion or cell-permeable peptide analogs to study AMPAR function.

Role in Synaptic Plasticity and Neurological Disease Models

pep2-SVKE's primary role is as a control, but its application provides crucial negative data defining the mechanisms underlying synaptic plasticity and neurological disease processes:

  • Dissecting Forms of Long-Term Depression (LTD):
  • mGluR-LTD: Studies consistently show pep2-SVKE does not block mGluR-LTD in hippocampus or cerebellum, whereas pep2-SVKI does. This confirms the essential role of GluA2-PDZ protein interactions (specifically PICK1) in this process [5] [10].
  • mAChR-LTD: Research revealed a distinct mechanism for muscarinic receptor-dependent LTD. Unlike mGluR-LTD, mAChR-LTD was blocked by pep2-SVKI (targeting GluA2-GRIP/ABP/PICK1) but not by pep2-EVKI (targeting only GluA2-PICK1). Crucially, pep2-SVKE had no effect, confirming the blockade by SVKI was specific and implicating GluA2-GRIP interactions uniquely in mAChR-LTD [10]. This highlights how control peptides differentiate receptor-specific plasticity pathways.
  • Validating Mechanisms in Addiction Models:
  • Cocaine Reinstatement: Studies using cell-permeable peptide analogs found that disrupting GluA2 trafficking with Pep2-EVKI attenuated cocaine priming-induced reinstatement of drug-seeking behavior when infused into the nucleus accumbens core or shell. The corresponding control peptide (presumably similar in function to pep2-SVKE) showed no effect, confirming that the attenuation was due to specific interference with GluA2-endocytosis related plasticity crucial for relapse [1].
  • Contextualizing Dysregulation in Neurodegenerative Disease Models:
  • While less directly involved than active peptides, pep2-SVKE is essential in studies probing AMPAR trafficking defects in diseases like Alzheimer's Disease (AD). Research into Aβ-induced synaptic depression or loss often involves mechanisms resembling aberrant LTD. Using pep2-SVKI and pep2-SVKE helps determine if these pathological processes rely on the same GluA2-PDZ interactions as physiological LTD. The lack of effect of pep2-SVKE in such models helps rule out non-specific peptide actions and supports conclusions about disease-specific alterations in AMPAR trafficking pathways [6] [9].

Table 2: Key Validation Studies Using pep2-SVKE

Research ContextKey Finding with pep2-SVKESignificanceSource (Example)
Hippocampal mAChR-LTDNo blockade of carbachol-induced LTDConfirmed that mAChR-LTD blockade by pep2-SVKI was specific, implicating GluA2-GRIP/ABP interactions [10]
Cerebellar mGluR-LTDNo blockade of parallel fiber LTDValidated that blockade by pep2-SVKI (or pep2-EVKI) was due to specific disruption of GluA2-PICK1 [5]
Cocaine ReinstatementControl peptide (analogous to SVKE) did not attenuate reinstatementConfirmed attenuation by Pep2-EVKI was due to specific GluA2 trafficking disruption in NAc [1]
General Synaptic PhysiologyNo significant change in basal AMPAR EPSC amplitude or kineticsEstablished that basal synaptic transmission is unaltered by peptide infusion, effects of SVKI are plasticity-specific [4] [10]

Properties

CAS Number

1315378-76-7

Product Name

pep2-SVKE

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]pentanedioic acid

Molecular Formula

C59H89N13O20

Molecular Weight

1300.43

InChI

InChI=1S/C59H89N13O20/c1-7-31(6)49(58(90)65-38(19-21-45(78)79)53(85)69-42(28-73)55(87)72-47(29(2)3)56(88)64-37(10-8-9-23-60)52(84)66-39(59(91)92)20-22-46(80)81)70-44(77)27-63-51(83)40(25-33-13-17-35(75)18-14-33)68-57(89)48(30(4)5)71-54(86)41(26-43(62)76)67-50(82)36(61)24-32-11-15-34(74)16-12-32/h11-18,29-31,36-42,47-49,73-75H,7-10,19-28,60-61H2,1-6H3,(H2,62,76)(H,63,83)(H,64,88)(H,65,90)(H,66,84)(H,67,82)(H,68,89)(H,69,85)(H,70,77)(H,71,86)(H,72,87)(H,78,79)(H,80,81)(H,91,92)/t31-,36-,37-,38-,39-,40-,41-,42-,47-,48-,49-/m0/s1

InChI Key

AHURAWWDQDDHNP-OIKDQGPWSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.